![molecular formula C15H28N2O3 B2377322 tert-Butyl 4-pivalamidopiperidine-1-carboxylate CAS No. 1233955-60-6](/img/structure/B2377322.png)
tert-Butyl 4-pivalamidopiperidine-1-carboxylate
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Overview
Description
Scientific Research Applications
Anticancer Drug Synthesis
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound to tert-butyl 4-pivalamidopiperidine-1-carboxylate, is a significant intermediate for small molecule anticancer drugs. Research has shown that this compound is synthesized from piperidin-4-ylmethanol and has been optimized for high yield, reaching up to 71.4%. This synthesis is crucial for developing and optimizing anti-tumor inhibitors, highlighting its significant role in cancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).
Chiral Auxiliary in Dipeptide Synthesis
Tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, another related compound, is used as a chiral auxiliary and as a chiral Aib building block in dipeptide synthesis. Its synthesis from L-alanine and subsequent applications in synthesizing enantiomerically pure compounds underline its importance in stereochemistry and pharmaceutical applications (Studer, Hintermann, & Seebach, 1995).
Synthesis of Protected α-Amino Acids
(S)-tert-Butyl-N-tert-butoxycarbonylaziridine-2-carboxylate, a compound structurally similar to tert-butyl 4-pivalamidopiperidine-1-carboxylate, reacts with copper catalyzed Grignard reagents to yield protected α-amino acids. This synthesis method has implications for the broader field of amino acid synthesis and related pharmaceutical applications (Baldwin, Farthing, Russell, Schofield, & Spivey, 1996).
Synthesis of Jak3 Inhibitor
Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is essential in synthesizing CP-690550, a novel protein tyrosine kinase Jak3 inhibitor. Its efficient synthesis route involves several steps, starting from 4-methylpyridinium and leading to high yields, emphasizing its role in producing important pharmaceutical compounds (Xin-zhi, 2011).
Low Dielectric Constant and Organosolubility in Polyimides
A series of new polyimides containing tert-butyl side groups, including compounds related to tert-butyl 4-pivalamidopiperidine-1-carboxylate, exhibit low dielectric constants, excellent solubility, and high thermal stability. This makes them suitable for applications in electronics and materials science (Chern & Tsai, 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-(2,2-dimethylpropanoylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-14(2,3)12(18)16-11-7-9-17(10-8-11)13(19)20-15(4,5)6/h11H,7-10H2,1-6H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRXKXBQFLDZAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCN(CC1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-pivalamidopiperidine-1-carboxylate |
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